2-Amino-5-chloro-3-methoxybenzoic acid
Overview
Description
2-Amino-5-chloro-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61. The purity is usually 95%.
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Scientific Research Applications
Unnatural Amino Acid Mimicking and Peptide Synthesis
2-Amino-5-chloro-3-methoxybenzoic acid has been utilized in the synthesis of an unnatural amino acid that mimics a tripeptide β-strand, forming β-sheetlike hydrogen-bonded dimers. This amino acid, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, can be incorporated into peptides using standard synthesis techniques. Its inclusion in peptides creates hydrogen-bonding surfaces, significant for understanding peptide interactions and designs (Nowick et al., 2000).
Spectroscopic Analysis and Molecular Properties
The compound's spectroscopic properties (FTIR, FT-Raman, UV, and NMR) have been extensively studied. These analyses provide insights into the compound's structural characteristics and fundamental modes. This is vital for understanding its interaction at the molecular level and potential applications in material science (Poiyamozhi et al., 2012).
Application in Synthesis of Metabolites and Pharmaceuticals
This compound plays a role in the synthesis of pharmaceutical metabolites. For instance, it is used in the synthesis of a metoclopramide metabolite, highlighting its importance in pharmaceutical research and drug metabolism studies (Maurich et al., 1994).
Polyaniline Doping
In material science, specifically in the field of conductive polymers, the compound has been used as a dopant for polyaniline. This application is significant in the development of advanced materials with specific electrical properties (Amarnath & Palaniappan, 2005).
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound is an organic acid, which can react with bases to form corresponding salts .
Mode of Action
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This might provide some insight into the potential interactions of this compound with its targets.
Biochemical Pathways
It’s known that the compound is used in the synthesis of various complex molecules, such as substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines . This suggests that it may play a role in the biochemical pathways leading to the synthesis of these compounds.
Action Environment
It’s known that the compound should be stored at a temperature of 0-5°c , suggesting that temperature could be a significant environmental factor influencing its stability.
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-5-chloro-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTMYPGXTXTKBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282056 | |
Record name | 2-Amino-5-chloro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58026-22-5 | |
Record name | 2-Amino-5-chloro-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58026-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.